Cas no 1017779-69-9 (3-Fluoro-4-(trifluoromethoxy)aniline)

3-Fluoro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine with the molecular formula C₇H₅F₄NO. This compound features both fluorine and trifluoromethoxy substituents, which enhance its electron-withdrawing properties and stability, making it valuable in pharmaceutical and agrochemical synthesis. Its structural attributes contribute to improved reactivity in cross-coupling reactions and serve as a key intermediate in the development of biologically active molecules. The presence of fluorine atoms also increases lipophilicity, potentially enhancing membrane permeability in drug candidates. Suitable for use in fine chemical applications, it offers precise functionalization opportunities in heterocyclic and medicinal chemistry research. Proper handling is required due to its amine functionality.
3-Fluoro-4-(trifluoromethoxy)aniline structure
1017779-69-9 structure
Product name:3-Fluoro-4-(trifluoromethoxy)aniline
CAS No:1017779-69-9
MF:C7H5F4NO
MW:195.1143
MDL:MFCD09832383
CID:1028186

3-Fluoro-4-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-4-(trifluoromethoxy)aniline
    • 3-fluoro-4-(trifluoromethoxy)benzenamine
    • 3-fluoro-4-trifluoromethoxyaniline
    • PC5548
    • 3-Fluoro-4-trifluoromethoxyphenylamine
    • 4-Amino-alpha,alpha,alpha,2-tetrafluoroanisole
    • Benzenamine, 3-fluoro-4-(trifluoromethoxy)-
    • NDCPAIUBKAIJTK-UHFFFAOYSA-N
    • 3-fluoro-4-trifluoromethoxy-aniline
    • BBL102917
    • STL556726
    • SBB091832
    • FCH835071
    • CM10068
    • TRA0078075
    • 3-fluoro-4-(trifluoromethoxy)phenylamine
    • AX8160892
    • ST2405064
    • Z6403
    • 4-Amino-
    • MDL: MFCD09832383
    • Inchi: 1S/C7H5F4NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
    • InChI Key: NDCPAIUBKAIJTK-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C(C([H])=C([H])C=1OC(F)(F)F)N([H])[H]

Computed Properties

  • Exact Mass: 195.03100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • Density: 1.431±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 195.7±35.0 ºC (760 Torr),
  • Flash Point: 72.1±25.9 ºC,
  • Refractive Index: 1.4505
  • Solubility: Very slightly soluble (0.37 g/l) (25 º C),
  • PSA: 35.25000
  • LogP: 2.88770

3-Fluoro-4-(trifluoromethoxy)aniline Security Information

  • HazardClass:6.1

3-Fluoro-4-(trifluoromethoxy)aniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Fluoro-4-(trifluoromethoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068559-10g
3-Fluoro-4-(trifluoromethoxy)aniline
1017779-69-9 98%
10g
¥1101 2023-04-17
Apollo Scientific
PC5548-5g
3-Fluoro-4-(trifluoromethoxy)aniline
1017779-69-9 99%
5g
£69.00 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32561-1g
3-Fluoro-4-(trifluoromethoxy)aniline, 97%
1017779-69-9 97%
1g
¥4466.00 2023-03-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32561-250mg
3-Fluoro-4-(trifluoromethoxy)aniline, 97%
1017779-69-9 97%
250mg
¥1334.00 2023-03-16
Ambeed
A120580-25g
3-Fluoro-4-(trifluoromethoxy)aniline
1017779-69-9 97%
25g
$190.0 2025-02-26
eNovation Chemicals LLC
D950899-10g
Benzenamine, 3-fluoro-4-(trifluoromethoxy)-
1017779-69-9 97%
10g
$130 2024-07-28
eNovation Chemicals LLC
D522372-1g
3-FLUORO-4-(TRIFLUOROMETHOXY)ANILINE
1017779-69-9 95%
1g
$400 2024-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F178767-1g
3-Fluoro-4-(trifluoromethoxy)aniline
1017779-69-9 98%
1g
¥148.90 2023-09-02
TRC
F594780-1g
3-Fluoro-4-(trifluoromethoxy)aniline
1017779-69-9
1g
$207.00 2023-05-18
eNovation Chemicals LLC
D522372-5g
3-FLUORO-4-(TRIFLUOROMETHOXY)ANILINE
1017779-69-9 95%
5g
$1200 2024-06-05

Additional information on 3-Fluoro-4-(trifluoromethoxy)aniline

3-Fluoro-4-(trifluoromethoxy)aniline: A Comprehensive Overview

3-Fluoro-4-(trifluoromethoxy)aniline, also known by its CAS number 1017779-69-9, is a versatile aromatic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique substitution pattern, featuring a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position of an aniline backbone. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical transformations.

The synthesis of 3-Fluoro-4-(trifluoromethoxy)aniline typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, often followed by fluorination or triflation steps to introduce the desired substituents. Recent advancements in catalytic methods and the use of microwave-assisted synthesis have significantly improved the efficiency and scalability of these processes, making this compound more accessible for large-scale applications.

In terms of applications, 3-Fluoro-4-(trifluoromethoxy)aniline has found extensive use as an intermediate in the development of bioactive molecules. Its electron-withdrawing groups enhance the reactivity of the aniline ring, facilitating further functionalization in drug discovery programs. For instance, this compound has been employed in the synthesis of potential anticancer agents, where its ability to modulate kinase activity has shown promising results in preclinical studies.

Moreover, the trifluoromethoxy group in 3-Fluoro-4-(trifluoromethoxy)aniline contributes to its stability under harsh chemical conditions, making it an ideal candidate for high-throughput screening in pharmaceutical research. Recent studies have also highlighted its role as a precursor for advanced materials, such as fluorescent sensors and organic semiconductors, where its electronic properties play a crucial role in device performance.

The unique combination of fluorine and trifluoromethoxy substituents in 3-Fluoro-4-(trifluoromethoxy)aniline has also made it a subject of interest in agrochemical research. Its derivatives have been explored as potential leads for herbicides and fungicides, leveraging their ability to interact with specific biological targets while maintaining environmental compatibility.

In conclusion, 3-Fluoro-4-(trifluoromethoxy)aniline, with its CAS number 1017779-69-9, stands out as a critical intermediate in modern organic chemistry. Its diverse applications across pharmaceuticals, agrochemicals, and materials science underscore its importance in contemporary research and development efforts. As ongoing studies continue to uncover new potentials for this compound, it is poised to remain a cornerstone in the advancement of innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:1017779-69-9)3-Fluoro-4-(trifluoromethoxy)aniline
A897074
Purity:99%/99%
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